molecular formula C10H10F2O2 B2754989 Ethyl 2-(2,4-difluorophenyl)acetate CAS No. 129409-54-7

Ethyl 2-(2,4-difluorophenyl)acetate

Cat. No.: B2754989
CAS No.: 129409-54-7
M. Wt: 200.185
InChI Key: BVGMVGKUWOWKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,4-difluorophenyl)acetate is an organic compound widely used in scientific research and development. It is known for its versatility and stability, making it an ideal choice for various laboratory experiments. This compound is non-toxic and relatively stable, which contributes to its popularity in the production of pharmaceuticals and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced catalysts and purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-difluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are typically employed.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(2,4-difluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is utilized in biochemical assays and studies involving enzyme inhibition.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2,4-difluorophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2,5-difluorophenyl acetate: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and applications.

    Ethyl 2,4-difluorobenzoate: Another related compound with a different functional group, which influences its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and stability, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGMVGKUWOWKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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